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Compound of Interest

2-Methoxymethoxy-5-
Compound Name: _ ) )
(trifluoromethyl)phenylboronic acid

Cat. No.: B580985

An In-depth Technical Guide to 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
(CAS: 1256355-54-0)

Introduction

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a specialized organoboron
compound with the CAS number 1256355-54-0.[1][2] It serves as a crucial building block in
modern organic synthesis, particularly valued by researchers and professionals in drug
development and materials science. The molecule's unique structure, featuring a
trifluoromethyl (-CFs) group and a methoxymethoxy (-OCH20CHs) protecting group, imparts
desirable physicochemical properties to target molecules. The trifluoromethyl group can
enhance metabolic stability and lipophilicity, while the methoxymethoxy group can increase
solubility.[3] This guide provides a comprehensive overview of its properties, a representative
synthesis protocol, and its primary applications, with a focus on its role in palladium-catalyzed
cross-coupling reactions for the development of novel therapeutics.

Physicochemical Properties

The key physicochemical data for 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic
acid are summarized below. This information is essential for its handling, storage, and
application in synthetic chemistry.
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Property Value Reference
CAS Number 1256355-54-0 [1114]
Molecular Formula CoH10BF304 [1][2]
Molecular Weight 249.98 g/mol [2][4]
Appearance Solid (4]

Purity Typically 295% [4]

MDL Number MFCD11856035 [1]

Synthesis of Arylboronic Acids: A Representative
Protocol

While a specific, published protocol for the synthesis of 2-Methoxymethoxy-5-
(trifluoromethyl)phenylboronic acid is not readily available, a general and widely adopted
method for preparing arylboronic acids involves the reaction of an organolithium or Grignard
reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative
protocol adapted for this compound.

Experimental Protocol: Synthesis via Organolithium Intermediate

o Starting Material Preparation: Begin with a suitable aryl halide precursor, such as 1-bromo-2-
(methoxymethoxy)-5-(trifluoromethyl)benzene.

o Lithiation: Dissolve the aryl halide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a
flame-dried, three-necked flask under an inert argon atmosphere. Cool the solution to -78 °C
using a dry ice/acetone bath. Add a solution of n-butyllithium (1.1 equivalents) dropwise
while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2
hours to ensure complete formation of the aryllithium reagent.

o Borylation: To the cold aryllithium solution, add triisopropyl borate (1.5 equivalents) dropwise,
ensuring the internal temperature does not rise above -60 °C. After the addition is complete,
allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]
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e Hydrolysis (Work-up): Cool the reaction mixture to O °C in an ice bath and quench it by the
slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute
hydrochloric acid until the pH is acidic (pH ~2-3).

o Extraction and Purification: Transfer the mixture to a separatory funnel and extract the
product with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic
layers, wash with brine, dry over anhydrous sodium sulfate (Na2S0Oa.), filter, and concentrate
the solvent under reduced pressure. The crude product can then be purified by
recrystallization or column chromatography on silica gel to yield the final 2-
Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid.[5]
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Caption: Representative workflow for the synthesis of an arylboronic acid.
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Applications in Suzuki-Miyaura Cross-Coupling
Reactions

The primary application for 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is as
a coupling partner in the Suzuki-Miyaura reaction.[6] This palladium-catalyzed reaction is one
of the most powerful and versatile methods for forming carbon-carbon bonds, specifically for
creating biaryl or aryl-vinyl structures that are common motifs in pharmaceuticals and functional
materials.

General Protocol for Suzuki-Miyaura Coupling

» Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0
equivalent), 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid (1.2 equivalents),
a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (2-5
mol%), and a base, typically aqueous potassium carbonate (K2COs, 2.0 equivalents).[7]

e Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and
water.

o Reaction Execution: Heat the mixture to 80-100 °C and stir for 3-12 hours. Monitor the
reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass
Spectrometry (GC-MS).

o Work-up and Purification: After the reaction is complete, cool the mixture to room
temperature, dilute with water, and extract with an organic solvent. The combined organic
layers are then washed, dried, and concentrated. The final biaryl product is purified via
column chromatography.[7]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition
of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boronic
acid to the palladium center, and reductive elimination to form the new C-C bond and
regenerate the catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in the Synthesis of Kinase Inhibitors

In drug discovery, building blocks like 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic
acid are instrumental in synthesizing libraries of complex molecules for screening against
biological targets. A prominent application is the development of kinase inhibitors.[8] Kinases
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are enzymes that play a central role in cell signaling pathways, and their dysregulation is
implicated in numerous diseases, including cancer.

By using Suzuki-Miyaura coupling, medicinal chemists can attach the 2-methoxymethoxy-5-
(trifluoromethyl)phenyl moiety to various heterocyclic scaffolds known to bind to the ATP pocket
of kinases. The specific substituents on the phenyl ring can form critical interactions with the
target protein, influencing the compound's potency and selectivity. The trifluoromethyl group, for
instance, is often used to enhance binding affinity and improve metabolic stability.
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Caption: Mechanism of kinase inhibition within a cellular signaling pathway.

Conclusion

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a high-value synthetic
intermediate for research and development professionals. Its utility is primarily demonstrated in
the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the efficient
construction of complex biaryl systems. The strategic placement of the trifluoromethyl and
methoxymethoxy groups makes it an attractive building block for fine-tuning the
pharmacokinetic and pharmacodynamic properties of novel drug candidates, particularly in the
pursuit of potent and selective kinase inhibitors. This guide provides the foundational technical
information required for its effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b580985#2-methoxymethoxy-5-trifluoromethyl-
phenylboronic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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